molecular formula C21H19N5O2S B11009346 3-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B11009346
M. Wt: 405.5 g/mol
InChI Key: JWEPMAHHWHWIIZ-UHFFFAOYSA-N
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Description

3-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves a multi-step process. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as β-cyclodextrin-SO3H, which can be recovered and reused . Additionally, the reactions can be carried out in aqueous media to enhance safety and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core or the thiadiazole moiety.

    Substitution: Substitution reactions can introduce different substituents on the quinazolinone or thiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and various catalysts for substitution reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the compound.

Major Products

The major products formed from these reactions are typically quinazolinone derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

3-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is unique due to its combination of the quinazolinone and thiadiazole moieties, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C21H19N5O2S

Molecular Weight

405.5 g/mol

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C21H19N5O2S/c27-18(12-13-26-14-22-17-9-5-4-8-16(17)20(26)28)23-21-25-24-19(29-21)11-10-15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,23,25,27)

InChI Key

JWEPMAHHWHWIIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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